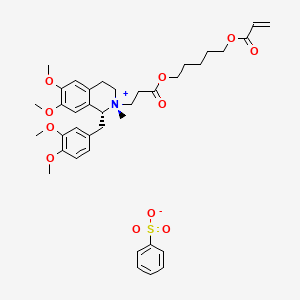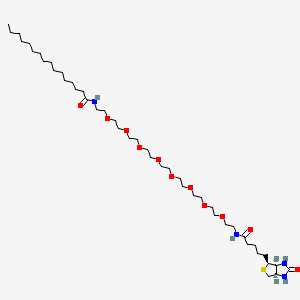![molecular formula C20H26N2O4 B13848802 (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one is a complex organic compound that belongs to the class of oxazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Indole Moiety: The indole group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives and palladium catalysts.
Addition of Substituents: The tert-butyl, ethoxycarbonyl, and methyl groups are introduced through alkylation or acylation reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反応の分析
Types of Reactions
(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazolidinone ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
科学的研究の応用
(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or activation of the target’s function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one: Unique due to its specific substituents and stereochemistry.
Other Oxazolidinones: Compounds with similar oxazolidinone rings but different substituents, such as linezolid and tedizolid, which are used as antibiotics.
Indole Derivatives: Compounds with indole moieties, such as tryptophan and serotonin, which have different biological activities.
Uniqueness
The uniqueness of (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one lies in its combination of an oxazolidinone ring with an indole moiety and specific substituents, which confer distinct chemical and biological properties
特性
分子式 |
C20H26N2O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
ethyl (2R)-2-tert-butyl-4-(1H-indol-3-ylmethyl)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C20H26N2O4/c1-6-25-18(24)22-16(19(2,3)4)26-17(23)20(22,5)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,6,11H2,1-5H3/t16-,20?/m1/s1 |
InChIキー |
CXJSMIAEGAYRJH-QRIPLOBPSA-N |
異性体SMILES |
CCOC(=O)N1[C@H](OC(=O)C1(C)CC2=CNC3=CC=CC=C32)C(C)(C)C |
正規SMILES |
CCOC(=O)N1C(OC(=O)C1(C)CC2=CNC3=CC=CC=C32)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)

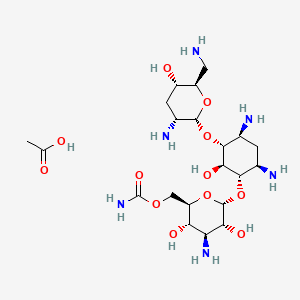
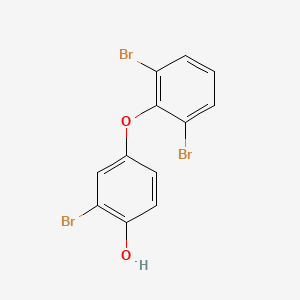
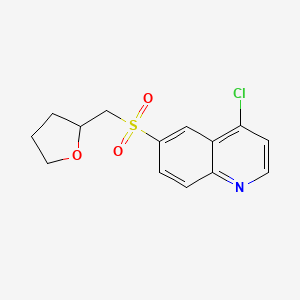

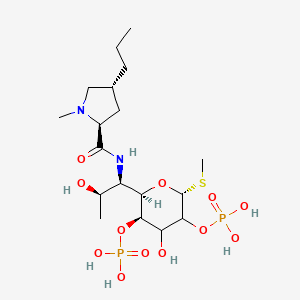
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
